molecular formula C9H11F2NO B3306382 1-[3-(Difluoromethoxy)phenyl]ethanamine CAS No. 926263-64-1

1-[3-(Difluoromethoxy)phenyl]ethanamine

Cat. No.: B3306382
CAS No.: 926263-64-1
M. Wt: 187.19 g/mol
InChI Key: KXLKJIXCWFZYIE-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Medicinal Chemistry Scaffolds

The phenethylamine (B48288) backbone is a privileged scaffold in both organic synthesis and medicinal chemistry. nih.gov Its structural simplicity and the relative ease with which it can be modified make it an attractive template for constructing complex molecules. wikipedia.orgwikipedia.org Many endogenous compounds, including hormones and neurotransmitters like dopamine (B1211576) and norepinephrine, are substituted phenethylamines, highlighting the biological relevance of this structural motif. wikipedia.orgnih.gov In medicinal chemistry, this framework is present in drugs targeting a vast range of conditions, including those acting as central nervous system stimulants, antidepressants, and appetite suppressants. wikipedia.org The versatility of the phenethylamine scaffold allows chemists to systematically alter its properties to achieve desired biological activities. nih.gov

Significance of Difluoromethoxy Moiety in Modern Chemical Biology Research

The introduction of fluorine-containing groups is a key strategy in modern drug design, and the difluoromethoxy group (-OCHF₂) is of particular interest. nih.govmdpi.com This moiety can significantly alter a molecule's physicochemical properties. The difluoromethoxy group is known to enhance metabolic stability and lipophilicity. bohrium.com Increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially enhancing its bioavailability. mdpi.com

Furthermore, the difluoromethyl group can act as a "lipophilic hydrogen bond donor," a characteristic that allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups. acs.org This bioisosteric replacement can lead to improved pharmacokinetic profiles while maintaining or enhancing interactions with biological targets. The unique electronic properties conferred by the fluorine atoms can also modulate the acidity or basicity of nearby functional groups, influencing how the molecule interacts with enzymes and receptors. mdpi.com

Overview of Research Trajectories for Aryl-Substituted Ethanamine Derivatives

Table 1: Physicochemical Properties of 1-[3-(Difluoromethoxy)phenyl]ethanamine (B2833096)

Property Value
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
CAS Number 1398301-83-7
IUPAC Name This compound
SMILES CC(C1=CC(=CC=C1)OC(F)F)N
InChI Key KXLKJIXCWFZYIE-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLKJIXCWFZYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926263-64-1
Record name 1-[3-(difluoromethoxy)phenyl]ethan-1-amine
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Synthetic Methodologies for 1 3 Difluoromethoxy Phenyl Ethanamine and Analogues

Regioselective Synthesis of the 1-[3-(Difluoromethoxy)phenyl] Core

Precursor Synthesis and Functionalization Strategies

The most common precursor for the synthesis of the 1-[3-(difluoromethoxy)phenyl] core is 3'-hydroxyacetophenone. The synthesis of this precursor can be achieved through several routes, with the diazotization of 3-aminoacetophenone followed by hydrolysis being a frequently employed method, providing yields in the range of 78–82%. Another approach involves the protection of the hydroxyl group of 3-hydroxybenzoic acid, followed by a series of reactions including chloroformylation and alkylation, and concluding with deprotection. This latter method is advantageous due to the use of inexpensive and readily available starting materials and avoids high-temperature and high-pressure conditions.

More recent strategies have focused on the direct and selective hydroxylation of aryl halides. For instance, the use of monophosphine-based catalysts derived from Pd2dba3 has enabled the synthesis of phenols from aryl halides and KOH in a biphasic solvent system, with yields for 3'-hydroxyacetophenone from m-bromoacetophenone reaching up to 98%.

Introduction of the Difluoromethoxy Group

The introduction of the difluoromethoxy (OCF2H) group is a key step in the synthesis of the target compound. This transformation is typically accomplished through the O-difluoromethylation of the precursor, 3'-hydroxyacetophenone. A common and effective method for this reaction is the use of a difluorocarbene source, such as sodium chlorodifluoroacetate (ClCF2COONa), which thermally decomposes to generate difluorocarbene (:CF2). The electrophilic difluorocarbene is then trapped by the phenolate, formed under basic conditions, to yield the desired aryl difluoromethyl ether.

Recent advancements in this area have focused on visible-light photoredox catalysis, which allows for the generation of difluorocarbene from reagents like difluorobromoacetic acid (BrCF2CO2H) under mild conditions. This method has shown broad functional group tolerance, with phenols undergoing O-difluoromethylation in yields ranging from 48-95% wikipedia.org.

Stereoselective Formation of the Ethanamine Moiety

The formation of the ethanamine moiety from the 3'-(difluoromethoxy)acetophenone precursor is a critical step that introduces a chiral center into the molecule. The direct conversion is most commonly achieved through reductive amination. Subsequent to the formation of the racemic amine, stereoselective methods are employed to isolate the desired enantiomer.

The Leuckart reaction, a classic method for reductive amination, utilizes ammonium (B1175870) formate (B1220265) or formamide as both the nitrogen source and the reducing agent at high temperatures. commonorganicchemistry.com Modern variations of reductive amination employ various reducing agents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaCNBH3), or sodium triacetoxyborohydride (STAB), often in the presence of an ammonia (B1221849) source like ammonium acetate (B1210297). harvard.eduorganic-chemistry.org Catalytic reductive amination using hydrogen gas and a metal catalyst is another efficient approach. mdma.ch

Chiral Resolution Techniques

Once the racemic 1-[3-(Difluoromethoxy)phenyl]ethanamine (B2833096) is synthesized, the separation of the enantiomers is crucial.

Classical Resolution with Chiral Acids: A widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent, most commonly an enantiomerically pure acid like (+)-tartaric acid. The differing solubilities of the resulting diastereomeric salts in a suitable solvent, such as methanol, allow for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, is isolated, and then treated with a base to liberate the free, enantiomerically enriched amine. organic-chemistry.orgmdma.ch

Enzymatic Kinetic Resolution: An increasingly popular and highly selective method is enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed to selectively acylate one enantiomer of the amine in the presence of an acyl donor, like ethyl methoxyacetate. This results in an acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. This method often provides high enantiomeric purity for both the resolved amine and the acylated product. harvard.edu

Asymmetric Synthesis Approaches

To avoid the inherent 50% yield limitation of classical resolution, asymmetric synthesis methods are employed to directly produce an excess of one enantiomer.

Asymmetric Hydrogenation: The asymmetric hydrogenation of the precursor ketone, 3'-(difluoromethoxy)acetophenone, or its corresponding imine, is a powerful strategy. This method utilizes chiral transition metal catalysts, often based on ruthenium or iridium complexes with chiral phosphine (B1218219) and diamine ligands. These catalysts facilitate the stereoselective addition of hydrogen to the prochiral substrate, leading to the formation of the chiral amine with high enantiomeric excess (ee). The choice of ligand and reaction conditions is critical for achieving high selectivity.

Asymmetric Transamination: Biocatalytic asymmetric transamination using ω-transaminases (ω-TAs) offers a green and highly selective alternative. These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine or alanine, to the ketone substrate. The stereoselectivity of the enzyme dictates which enantiomer of the amine is produced, often with excellent enantiomeric excess. Protein engineering has been employed to develop robust ω-TAs with broader substrate scopes and improved performance under industrial conditions.

Optimization of Reaction Conditions and Yields

For the reductive amination step, various conditions have been explored for acetophenone (B1666503) and its derivatives. The choice of reducing agent and nitrogen source significantly impacts the yield and selectivity. The following table summarizes representative conditions for the reductive amination of acetophenones to provide a comparative overview.

Table 1: Comparison of Reductive Amination Conditions for Acetophenone

Amine Source Reducing Agent / Catalyst Solvent Temperature (°C) Yield (%) Reference
Ammonium formate - (Leuckart) None 165-173 30 scribd.com
Ammonium formate Rhodium Complex Methanol 50 90 nih.gov
Ammonium formate Iridium Complex Methanol 37 High scispace.com
Ammonia H₂ / Co particles Aqueous 80 99 mdma.ch
Ammonium acetate NaBH(OAc)₃ Dichloroethane Room Temp High organic-chemistry.org

Optimization studies for the Leuckart reaction of acetophenone have shown that using an excess of formamide and a reaction temperature around 205°C can lead to yields of the corresponding amine up to 80-87% after hydrolysis. In catalytic reductive aminations, the catalyst loading, hydrogen pressure (if applicable), and choice of solvent are critical variables that are fine-tuned to maximize conversion and selectivity. mdma.ch For instance, in iridium-catalyzed reactions, methanol is a common solvent, and the reaction can proceed at mild temperatures. scispace.com The development of robust catalysts has enabled high turnover numbers and the use of lower catalyst loadings, improving the economic and environmental viability of the process.

Derivatization and Functionalization Strategies for this compound and Analogues

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of analogues. These modifications can be broadly categorized into reactions involving the primary amine, substitutions on the aromatic ring, and alterations to the ethyl side chain. Such derivatization strategies are pivotal in medicinal chemistry and materials science for fine-tuning the physicochemical and biological properties of the parent molecule.

Amine Modifications (e.g., Acylation, Alkylation)

The primary amine group of this compound is a versatile functional handle for a variety of transformations, most notably acylation and alkylation, to generate secondary and tertiary amines, as well as amides.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives (amides). This transformation is typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrogen halide byproduct. The acylation can be performed under mild, often catalyst-free, conditions. orientjchem.orgresearchgate.net A wide array of acyl groups can be introduced, ranging from simple alkyl and aryl to more complex heterocyclic moieties, thereby modulating properties like lipophilicity and hydrogen bonding capacity. For instance, reaction with acetyl chloride would yield N-{1-[3-(difluoromethoxy)phenyl]ethyl}acetamide.

Alkylation: The amine group can also undergo N-alkylation to produce secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though it can sometimes lead to over-alkylation. libretexts.org A more controlled approach is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a reducing agent like sodium borohydride or sodium triacetoxyborohydride. organic-chemistry.org This method allows for the introduction of a wide variety of alkyl groups in a more selective manner. For example, reaction with formaldehyde under reductive conditions would yield N,N-dimethyl-1-[3-(difluoromethoxy)phenyl]ethanamine.

Modification TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-Acyl derivative (Amide)
AlkylationAlkyl halideSecondary/Tertiary amine
Reductive AminationAldehyde/Ketone + Reducing agentSecondary/Tertiary amine

Aromatic Ring Substitutions and Transformations

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the 1-aminoethyl group and the 3-difluoromethoxy group. msu.eduassets-servd.hostlibretexts.org

The 1-aminoethyl group is an activating group and an ortho-, para- director. Conversely, the difluoromethoxy group is generally considered to be a deactivating group with meta- directing influence due to the electron-withdrawing nature of the fluorine atoms. The interplay of these two groups will dictate the position of incoming electrophiles. The positions ortho and para to the activating 1-aminoethyl group are C2, C4, and C6. The positions meta to the deactivating 3-difluoromethoxy group are C1, C5, and C2/C6. Therefore, electrophilic substitution is most likely to occur at the C2, C4, and C6 positions, with the C4 and C6 positions being sterically more accessible than the C2 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl3). stackexchange.comyoutube.comresearchgate.nettamu.edu It is important to note that the presence of the amine group can interfere with Friedel-Crafts reactions, often requiring a protecting group strategy.

Existing SubstituentElectronic EffectDirecting Influence
1-AminoethylActivatingortho-, para-
3-DifluoromethoxyDeactivatingmeta-

Side Chain Elongation and Cyclization

The ethylamine (B1201723) side chain can be a precursor for the construction of more complex cyclic structures, particularly through intramolecular cyclization reactions.

Side Chain Elongation: While less common, the side chain could potentially be elongated prior to cyclization. This might involve multi-step synthetic sequences, for instance, conversion of the amine to a leaving group followed by nucleophilic substitution with a carbon nucleophile, or more complex carbon-carbon bond-forming reactions.

Cyclization Reactions:

Pictet-Spengler Reaction: This reaction allows for the synthesis of tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone in the presence of an acid catalyst. organicreactions.orgresearchgate.netthermofisher.comthermofisher.com this compound can serve as the β-arylethylamine component. For example, reaction with formaldehyde would lead to the formation of a 6-(difluoromethoxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form a 3,4-dihydroisoquinoline. organic-chemistry.org The requisite N-acyl derivative can be readily prepared from this compound as described in section 2.4.1. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.

These cyclization strategies are powerful tools for accessing rigid, polycyclic scaffolds that are of significant interest in drug discovery.

Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The susceptibility of the benzene (B151609) ring in 1-[3-(Difluoromethoxy)phenyl]ethanamine (B2833096) to substitution reactions is influenced by the electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring features two substituents positioned meta to each other: the 1-aminoethyl group and the difluoromethoxy group. Their directing effects determine the position of attack by an incoming electrophile.

Aminoethyl Group (-CH(CH₃)NH₂): The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, under the strongly acidic conditions often used for EAS (e.g., nitration, sulfonation), the amine is protonated to form an ammonium (B1175870) ion (-CH(CH₃)NH₃⁺). This protonated form is a deactivating group and directs incoming electrophiles to the meta position. byjus.com

The outcome of an electrophilic substitution reaction on this scaffold is highly dependent on the reaction conditions, particularly the acidity. In neutral or weakly acidic media where the amine remains unprotonated, the powerful activating and directing effect of the amino group would dominate, favoring substitution at positions 2, 4, and 6. Conversely, in strongly acidic media, both substituents would be deactivating, leading to significantly slower reaction rates.

SubstituentReactivity EffectDirecting Effect
-CH(CH₃)NH₂ (Amine)Activatinggps_fixedOrtho, Para
-CH(CH₃)NH₃⁺ (Ammonium)Deactivatinggps_not_fixedMeta
-OCHF₂ (Difluoromethoxy)Deactivatinggps_fixedOrtho, Para

Nucleophilic Aromatic Substitution (SₙAr)

Classical SₙAr reactions typically require an aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) and to possess a good leaving group (like a halide). nih.gov The this compound scaffold does not inherently meet these criteria. The difluoromethoxy group is electron-withdrawing but may not be sufficient to activate the ring for substitution by common nucleophiles. cymitquimica.com Therefore, direct SₙAr reactions on this molecule are generally not feasible without prior modification to introduce a suitable leaving group at an activated position.

Reactions of the Amine Functionality

The primary amine in this compound is a versatile functional group that behaves as both a base and a nucleophile, allowing for a wide array of chemical modifications. libretexts.org

Salt Formation: As a base, the amine readily reacts with acids to form the corresponding ammonium salts. For instance, treatment with hydrochloric acid yields this compound hydrochloride, a salt form that often exhibits improved solubility and stability. evitachem.com

Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides in the presence of a base to form amides. This reaction is often used to protect the amine group or to introduce new functionalities.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) under basic conditions yields sulfonamides. libretexts.org These derivatives are important in medicinal chemistry and can also serve as protecting groups.

Alkylation: The amine can act as a nucleophile in reactions with alkyl halides to produce secondary and tertiary amines. However, this reaction can be difficult to control and may lead to over-alkylation, resulting in a mixture of products including the quaternary ammonium salt.

Reductive Amination: The primary amine can be synthesized via the reductive amination of the corresponding ketone, 3'-(difluoromethoxy)acetophenone. Conversely, the amine can react with other aldehydes or ketones to form imines (Schiff bases), which can then be reduced to secondary amines. youtube.com

Reactant TypeProduct TypeGeneral Reaction
Acid (e.g., HCl)Ammonium SaltR-NH₂ + HCl → R-NH₃⁺Cl⁻
Acid Chloride (R'-COCl)AmideR-NH₂ + R'-COCl → R-NH-CO-R'
Sulfonyl Chloride (R'-SO₂Cl)SulfonamideR-NH₂ + R'-SO₂Cl → R-NH-SO₂-R'
Aldehyde/Ketone (R'R''C=O)Imine (Schiff Base)R-NH₂ + R'R''C=O → R-N=CR'R''

Stability and Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key feature of the molecule, imparting unique properties. It is often employed in medicinal chemistry as a bioisostere for other functional groups, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups.

The primary characteristic of the difluoromethoxy group is its high metabolic stability. nih.gov The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) enzymes that are responsible for the O-demethylation of methoxy groups. mdpi.com This enhanced stability can significantly improve the pharmacokinetic profile of drug candidates.

Chemically, the difluoromethoxy group is generally robust and stable under a variety of reaction conditions, including both acidic and basic environments. rsc.org It is more chemically resistant to defluorination compared to monofluorinated analogues. researchgate.net While it can be cleaved under extremely harsh conditions, it remains intact during most standard synthetic transformations, making it a reliable substituent for complex molecule synthesis.

PropertyDescriptionReference
Metabolic StabilityResistant to enzymatic degradation, particularly oxidative O-dealkylation by CYP450 enzymes. nih.govmdpi.com
Chemical StabilityGenerally stable under common acidic and basic conditions used in synthesis. rsc.org
C-F Bond StrengthHigh bond dissociation energy contributes to the overall stability of the group. rsc.org
LipophilicityIncreases the lipophilicity of the molecule, which can affect absorption and distribution. cymitquimica.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can participate in these reactions primarily through its amine functionality.

Specifically, the primary amine can act as a nucleophile in Buchwald-Hartwig amination reactions. nih.gov This reaction couples the amine with an aryl halide or triflate, catalyzed by a palladium complex, to form a new carbon-nitrogen bond. This method allows for the synthesis of a diverse library of N-arylated derivatives. The reaction typically requires a palladium precursor, a suitable phosphine (B1218219) ligand (e.g., from the BippyPhos family), and a base. nih.gov The choice of a weaker base, such as potassium phenoxide (KOPh), can be advantageous for substrates like fluorinated amines, which may be unstable under the harsher conditions often employed in C-N coupling. nih.gov

For cross-coupling reactions involving the aromatic ring (e.g., Suzuki, Stille, or Heck reactions), the scaffold would first need to be functionalized with a leaving group, such as a bromine, iodine, or triflate group, at one of the ring positions. Once halogenated, the resulting compound could serve as an electrophilic partner in a wide range of palladium-catalyzed transformations, enabling extensive diversification of the phenyl core.

Reaction TypeRole of the CompoundRequired Co-ReactantBond Formed
Buchwald-Hartwig AminationNucleophile (Amine Source)Aryl Halide / TriflateAryl-Nitrogen
Suzuki CouplingElectrophile (if halogenated)Arylboronic Acid / EsterAryl-Aryl
Heck CouplingElectrophile (if halogenated)AlkeneAryl-Alkenyl
Sonogashira CouplingElectrophile (if halogenated)Terminal AlkyneAryl-Alkynyl

Structure Activity Relationship Sar Studies of 1 3 Difluoromethoxy Phenyl Ethanamine Derivatives

Influence of the Phenyl Ring Substitution Pattern on Biological Interactions

The substitution pattern on the phenyl ring of phenethylamine (B48288) derivatives is a key determinant of their pharmacological activity. The position, electronic properties, and size of substituents can drastically alter how the molecule interacts with its biological target.

The location of the difluoromethoxy group on the phenyl ring—whether at the ortho (2-), meta (3-), or para (4-) position—significantly influences the molecule's biological profile. While specific comparative studies on the difluoromethoxy isomers of 1-phenylethanamine are not extensively detailed in the literature, general principles from related phenethylamine series show that positional changes can lead to profound differences in activity. For instance, in various classes of phenethylamine derivatives, moving a substituent from the para to the meta or ortho position can alter receptor binding affinity and selectivity due to changes in how the molecule fits into the binding pocket and interacts with key residues. The meta-position, as seen in the parent compound, often provides an optimal orientation for interaction with a wide range of receptors and enzymes.

The electronic and steric nature of substituents on the phenyl ring plays a crucial role in the biological activity of phenethylamine derivatives. biomolther.org

Electronic Effects: The difluoromethoxy group at the 3-position is strongly electron-withdrawing. This electronic feature can influence the pKa of the ethanamine side chain and modulate interactions with the biological target. SAR studies on related phenethylamines demonstrate that the nature of the aromatic substituent is critical. For example, in studies of dopamine (B1211576) reuptake inhibitors, compounds with substituted phenyl groups showed markedly different activities compared to those with unsubstituted phenyl rings. nih.govkoreascience.kr Specifically, the presence of a methoxy (B1213986) group, which is electronically different from a difluoromethoxy group, has been associated with very weak or no activity in certain assays. nih.govkoreascience.kr This suggests that the electron-withdrawing properties of the difluoromethoxy group are important for the biological profile of 1-[3-(Difluoromethoxy)phenyl]ethanamine (B2833096).

Steric Effects: The size and shape (steric bulk) of substituents also impact activity. The trifluoromethyl group (CF3), which is bulkier than a methyl group, is a common lipophilic functional group used in drug design. nih.gov The difluoromethoxy group (OCF2H) has its own distinct size and conformational preferences that influence how the molecule fits into a receptor's binding site. The introduction of bulky substituents can either enhance binding by creating favorable van der Waals interactions or hinder it by causing steric clashes.

Impact of the Ethanamine Side Chain Stereochemistry

Chirality is a fundamental aspect of drug action, as biological systems like receptors and enzymes are themselves chiral. nih.gov The ethanamine side chain of this compound contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1-[3-(Difluoromethoxy)phenyl]ethanamine and (S)-1-[3-(Difluoromethoxy)phenyl]ethanamine.

Bioisosteric Replacements and Their Effects on Target Affinity and Selectivity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, or metabolic stability. nih.gov In derivatives of this compound, the difluoromethoxy (OCF2H) group itself is often considered a bioisostere of other functionalities like the methoxy (OCH3) or hydroxyl (OH) group.

The replacement of a methoxy group with a difluoromethoxy group can lead to improved metabolic stability and altered lipophilicity, which may result in more potent compounds. nih.gov The fluorine atoms provide resistance to oxidative metabolism that can occur at the methoxy position. Furthermore, the strong electron-withdrawing nature of the OCF2H group alters the electronic properties of the phenyl ring compared to the electron-donating methoxy group, which can lead to different binding interactions.

Similarly, other bioisosteric replacements have been explored in related structures. For instance, the trifluoromethyl (CF3) group has been successfully used as a bioisostere for the aliphatic nitro (NO2) group, leading to compounds with greater potency and improved metabolic stability. nih.govresearchgate.net Such strategies could be applied to the this compound scaffold to fine-tune its properties.

Table 1: Common Bioisosteric Replacements and Their Rationale
Original GroupBioisosteric ReplacementRationale for Replacement
Methoxy (-OCH3)Difluoromethoxy (-OCF2H)Increase metabolic stability, alter lipophilicity and electronic properties. nih.gov
Hydroxyl (-OH)Difluoromethyl (-CF2H)Improve bioavailability, mimic hydrogen bonding potential. nih.gov
Nitro (-NO2)Trifluoromethyl (-CF3)Enhance potency and metabolic stability, improve "drug-like" properties. nih.gov

Computational and Predictive SAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding and predicting the biological activity of compounds. nih.gov These approaches have been applied to phenethylamine derivatives to elucidate the structural requirements for their activity. nih.govkoreascience.kr

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For phenethylamine analogs, these models can identify key molecular descriptors (e.g., electronic, steric, and lipophilic properties) that are correlated with potency. Such models can predict the activity of newly designed compounds before they are synthesized, thus guiding medicinal chemistry efforts. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. frontiersin.org Docking studies on phenethylamine derivatives have been used to rationalize the different activities of positional isomers and stereoisomers. nih.govkoreascience.kr These simulations can reveal specific interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and amino acid residues in the binding site. researchgate.net For example, docking can show why the (S)-enantiomer might form a more stable complex with a target protein than the (R)-enantiomer, providing a structural basis for its potentially higher activity. biomolther.org

Table 2: Application of Computational Methods in SAR
Computational MethodApplication and Insights Provided
QSAR (Quantitative Structure-Activity Relationship)Identifies key physicochemical properties correlated with biological activity; predicts potency of new analogs. nih.govnih.gov
Molecular DockingPredicts binding poses within a biological target; explains differences in activity between isomers and enantiomers. frontiersin.orgresearchgate.net
Comparative Molecular Field Analysis (CoMFA)Generates 3D-QSAR models based on steric and electrostatic fields to guide structural modifications. nih.gov

Molecular and Mechanistic Investigations of Biological Interactions

Preclinical In Vivo Efficacy Studies in Animal Models (excluding human trials)5.4.1. Pharmacological Activity in Relevant Animal ModelsNo preclinical studies in animal models have been reported for 1-[3-(Difluoromethoxy)phenyl]ethanamine (B2833096), meaning there is no data on its pharmacological activity in a living organism.

Preliminary Pharmacodynamic Assessments in Animal Systems

Currently, detailed pharmacodynamic assessments of this compound in animal systems are not extensively documented in publicly available scientific literature. Further research is required to elucidate its specific effects on physiological and biochemical processes in vivo.

Metabolic Stability and Biotransformation Pathways (in vitro/animal studies, excluding human metabolism)

The metabolic stability and biotransformation of a compound are critical determinants of its pharmacokinetic profile and potential for drug-drug interactions. In vitro and animal studies provide initial insights into these characteristics.

The stability of compounds containing fluorinated groups, such as the difluoromethoxy group in this compound, can be evaluated in vitro using systems like rat hepatic microsomes. researchgate.net These studies help predict the in vivo stability of the compound. researchgate.net In general, compounds with poor metabolic stability undergo significant first-pass metabolism in the liver, which can lead to low bioavailability and rapid elimination. frontagelab.com In vitro metabolic stability assays measure the rate at which the compound disappears when incubated with liver microsomes, S9 fractions, or hepatocytes. frontagelab.com

Enzymatic Biotransformation Pathways

The biotransformation of xenobiotics is primarily carried out by a variety of enzymes, with the cytochrome P450 (CYP) superfamily playing a major role. rsc.org These enzymes are abundant in liver microsomes and are responsible for the metabolism of a vast number of drugs. frontagelab.com Other enzymes such as flavin-containing monooxygenases (FMO) and UDP-glucuronosyltransferases (UGTs) also contribute to metabolic processes. frontagelab.com

For fluorinated compounds, metabolic pathways can be influenced by the presence and position of the fluorine atoms. researchgate.net While the carbon-fluorine bond is strong, enzymatic processes can lead to its cleavage, potentially influencing the metabolic fate of the molecule. researchgate.net The specific enzymatic pathways involved in the biotransformation of this compound have not been specifically detailed in the available literature. However, analogous structures often undergo phase I reactions such as oxidation, reduction, and hydrolysis, followed by phase II conjugation reactions.

Reactive Metabolite Formation and Mitigation Strategies (in vitro/animal)

The formation of reactive metabolites is a significant concern in drug development, as these electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.govresearchgate.net The bioactivation of a drug to a reactive metabolite is often catalyzed by metabolizing enzymes. nih.gov

The potential for this compound to form reactive metabolites has not been specifically reported. However, the study of other molecules provides insights into potential mechanisms. For instance, the oxidation of certain chemical moieties can generate reactive intermediates. nih.govresearchgate.net Trapping studies using nucleophiles like glutathione (B108866) (GSH) in in vitro systems, such as human liver microsomes, are a common method to detect the formation of reactive metabolites. nih.govresearchgate.net

Mitigation strategies to reduce the formation of reactive metabolites often involve structural modifications of the lead compound. nih.govresearchgate.net These modifications aim to block the metabolic activation pathways or to introduce alternative, safer metabolic routes. nih.govresearchgate.net Without specific data on the reactive metabolite formation of this compound, any discussion of mitigation strategies remains speculative.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-[3-(Difluoromethoxy)phenyl]ethanamine (B2833096), docking studies are crucial for identifying potential protein targets and understanding the specific molecular interactions that govern its binding affinity and selectivity.

Research indicates that the difluoromethoxy group can enhance a compound's binding affinity and selectivity towards biological targets. evitachem.com In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand, scoring them based on the calculated binding energy.

The analysis of the resulting docked poses reveals key ligand-protein interactions. For this compound, these interactions would likely include:

Hydrogen Bonding: The primary amine group (-NH2) of the ethanamine moiety is a strong hydrogen bond donor, capable of interacting with acceptor residues like aspartate, glutamate, or backbone carbonyls in a protein's active site.

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can engage in favorable interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

Halogen Bonding/Dipole Interactions: The two fluorine atoms of the difluoromethoxy group are highly electronegative and can participate in dipole-dipole interactions or potentially form non-classical hydrogen bonds or halogen bonds with suitable protein residues. This group is known to contribute to enhanced lipophilicity and stability. evitachem.com

A hypothetical summary of interactions derived from a docking study is presented below.

Table 1: Potential Ligand-Protein Interactions for this compound
Structural Moiety of LigandType of InteractionPotential Interacting Protein Residue(s)
Amine Group (-NH2)Hydrogen Bond (Donor)Aspartic Acid, Glutamic Acid, Serine
Phenyl RingHydrophobic (π-π stacking)Phenylalanine, Tyrosine, Tryptophan
Difluoromethoxy Group (-OCHF2)Dipole-Dipole / Halogen BondThreonine, Asparagine, Backbone Carbonyls
Ethyl Group (-CH(CH3))Van der Waals / HydrophobicAlanine, Valine, Leucine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized molecules and in optimizing lead compounds.

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as:

Electronic Properties: Descriptors related to the electron distribution, such as dipole moment and atomic charges. The electronegative difluoromethoxy group would significantly influence these parameters.

Steric Properties: Descriptors that describe the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic Properties: The partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Properties: Descriptors that describe the connectivity of atoms within the molecule.

A mathematical equation is then generated to correlate these descriptors with biological activity. wikipedia.org A hypothetical QSAR study might explore how modifications to the phenyl ring or the ethylamine (B1201723) side chain affect a specific biological endpoint.

Table 2: Hypothetical Data for a QSAR Study of Phenyl]ethanamine Analogues
Compound AnalogueModificationLogP (Hydrophobicity)Molecular WeightBiological Activity (IC50, nM)
Analogue 1 (Parent)3-OCHF22.1187.18150
Analogue 24-OCHF22.1187.18210
Analogue 33-OCF32.5205.1895
Analogue 43-H1.5121.18500
Analogue 53-Cl2.2155.63180

Such a model could reveal, for instance, that higher lipophilicity and specific electronic features on the phenyl ring are critical for enhanced activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov For this compound, the key flexible bonds are the C-C and C-N bonds of the ethanamine side chain and the C-O bond of the difluoromethoxy group. The preferred conformation can influence how the molecule fits into a protein's binding site.

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent like water or within a protein binding site, would provide insights into its dynamic behavior. These simulations can:

Identify the most stable, low-energy conformations of the molecule.

Reveal the flexibility of different parts of the molecule.

Characterize the stability of key ligand-protein interactions (e.g., hydrogen bonds) over time.

Predict the free energy of binding, offering a more rigorous estimate of binding affinity than docking alone.

The conformational profile of the 1,3-difluoropropylene motif (–CHF–CH2–CHF–) has been shown to strongly influence alkane chain conformation, with a dependence on the polarity of the medium. nih.gov Similar effects would be expected for the difluoromethoxy group in this compound, where its orientation relative to the phenyl ring and the ethanamine side chain would be a key aspect of the conformational analysis.

Prediction of Biological Activity and Selectivity Profiles

Computational approaches can be used to predict the potential biological activities and selectivity of this compound against various targets. The core structure, a phenylethylamine, is a well-known scaffold found in many biologically active compounds, including neurotransmitters and synthetic drugs. wikipedia.org

Methods for predicting activity profiles include:

Ligand-Based Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. By comparing the 3D structure of this compound to known pharmacophore models for different protein families, potential targets can be identified.

Target Prediction via Molecular Docking: The compound can be systematically docked against a large panel of protein structures to identify those with which it is predicted to bind most strongly.

Machine Learning Models: Models trained on large datasets of compounds and their known biological activities can predict the probability that a new molecule will be active against a specific target.

The presence of the difluoromethoxy group is a key modulator of the compound's properties. evitachem.com It acts as a bioisostere for other functional groups, like a methoxy (B1213986) or hydroxyl group, but with altered electronic properties, metabolic stability, and lipophilicity. These alterations can lead to a unique biological activity and selectivity profile. For example, replacing a metabolically labile group with difluoromethoxy could increase the compound's half-life in vivo, while its unique electronic and steric profile could enhance selectivity for a specific receptor subtype over others.

Advanced Analytical Methodologies in Research Applications

Spectroscopic Characterization (NMR, IR, UV-Vis) for Structural Elucidation

Advanced spectroscopic methods provide profound insights into the molecular architecture of "1-[3-(Difluoromethoxy)phenyl]ethanamine," moving beyond simple confirmation to detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for unambiguous structure determination. While basic ¹H and ¹³C NMR spectra confirm the presence of key functional groups, advanced 2D NMR techniques are employed to map the precise connectivity of atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," a COSY spectrum would definitively link the methine proton (-CH) of the ethylamine (B1201723) side chain to the protons of the adjacent methyl group (-CH₃). It would also show correlations between the adjacent protons on the aromatic ring, helping to confirm their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It would be used to assign each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum, for instance, linking the aromatic proton signals to their specific aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) couplings between protons and carbons. Key HMBC correlations would include those from the methyl protons to the methine carbon, and from the methine proton to the aromatic carbon at the point of attachment (C1). Crucially, correlations from the aromatic protons to the difluoromethoxy carbon (-OCHF₂) would confirm the position of this substituent on the phenyl ring. ipb.pt

Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of the functional groups within the molecule. In a research context, subtle shifts in absorption frequencies can provide clues about intermolecular interactions, such as hydrogen bonding.

N-H Vibrations: The primary amine group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches. The N-H bending vibration is observed around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group occurs just below 3000 cm⁻¹.

C-O and C-F Vibrations: The strong, characteristic absorptions for the difluoromethoxy group are critical for its confirmation. The C-O-C ether linkage typically shows a strong band around 1250-1050 cm⁻¹, while the C-F stretches produce very intense bands in the 1100-1000 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The absorption profile is primarily dictated by the phenyl chromophore. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. For "this compound," one would expect characteristic absorption bands around 260-270 nm, typical for substituted benzene (B151609) rings. sielc.comresearchgate.net Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarities, can provide insights into the electronic nature of the ground and excited states of the molecule. researchgate.net

Table 1: Predicted Spectroscopic Data for Structural Elucidation

Technique Feature Predicted Observation Structural Insight
¹H NMR Aromatic Protons Multiplets (~7.0-7.4 ppm) Substitution pattern on the phenyl ring.
Difluoromethoxy Proton (-OCHF₂) Triplet (~6.5-7.0 ppm) Confirms presence and coupling to fluorine.
Methine Proton (-CH) Quartet (~4.1-4.3 ppm) Coupled to the three methyl protons.
Amine Protons (-NH₂) Broad Singlet (~1.5-2.5 ppm) Exchangeable protons, confirms amine group.
Methyl Protons (-CH₃) Doublet (~1.4-1.6 ppm) Coupled to the single methine proton.
¹³C NMR Aromatic Carbons Peaks (~115-160 ppm) Ring structure and substituent effects.
Difluoromethoxy Carbon (-OCHF₂) Triplet (~115 ppm, J_CF) Confirms presence and C-F coupling.
Methine Carbon (-CH) Peak (~50-55 ppm) Aliphatic carbon of the stereocenter.
Methyl Carbon (-CH₃) Peak (~20-25 ppm) Aliphatic methyl carbon.
IR N-H Stretch Two bands ~3300-3500 cm⁻¹ Primary amine functional group.
Aromatic C=C Stretch Bands ~1450-1600 cm⁻¹ Benzene ring skeleton.
C-O-C Stretch Strong band ~1250-1050 cm⁻¹ Ether linkage of the methoxy (B1213986) group.
C-F Stretch Intense bands ~1100-1000 cm⁻¹ Difluoro- substituent.
UV-Vis π → π* transitions λ_max ~260-270 nm Substituted aromatic chromophore.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic methods are indispensable for separating "this compound" from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment and isolation of the pure compound for further research.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of non-volatile compounds like this amine.

Reversed-Phase HPLC: This is the most common mode, typically employing a C18 (octadecylsilyl) stationary phase. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound. The gradient can be optimized to achieve separation from closely related impurities. Purity is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram.

Normal-Phase HPLC: While less common for this type of compound, normal-phase chromatography on a silica (B1680970) or cyano-bonded column can be used as an orthogonal method to confirm purity, as it separates compounds based on different physicochemical principles (polarity).

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given that phenylethylamines can be analyzed by GC, this method is applicable for purity assessment. ccsknowledge.com

Methodology: The analysis often requires a deactivated column to prevent peak tailing, a common issue with basic compounds like amines. labrulez.combre.com A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) is typically used. A temperature-programmed analysis allows for the separation of impurities with different boiling points. Derivatization of the amine group, for instance, through acylation, can sometimes be employed to improve peak shape and thermal stability.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress, identify fractions during column chromatography, and quickly screen for the presence of impurities. A silica gel plate is commonly used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). A small amount of a basic modifier (e.g., triethylamine) is often added to the mobile phase to reduce streaking of the amine spot. Visualization is typically achieved using UV light or a staining agent like ninhydrin.

Table 2: Typical Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
HPLC Reversed-Phase C18 Acetonitrile/Water with 0.1% Formic Acid (Gradient) UV (e.g., 265 nm) Quantitative purity assessment, impurity profiling.
GC 5% Phenyl-Polysiloxane Capillary Column Helium or Hydrogen Flame Ionization (FID) or Mass Spectrometry (MS) Purity assessment for volatile impurities.
TLC Silica Gel 60 F₂₅₄ Hexane:Ethyl Acetate (e.g., 7:3) + 0.5% Triethylamine UV (254 nm) / Ninhydrin Stain Reaction monitoring, qualitative impurity check.

Mass Spectrometry for Molecular Confirmation and Metabolite Identification (in research samples)

Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Molecular Confirmation: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement of the parent molecule. This allows for the determination of its elemental formula, serving as a definitive confirmation of its identity. For "this compound" (C₉H₁₁F₂NO), the expected exact mass can be calculated and compared to the experimental value with sub-ppm accuracy. In electron ionization (EI) mode, commonly used with GC-MS, the molecule undergoes fragmentation, producing a characteristic pattern that serves as a molecular fingerprint. Key fragments would likely arise from the loss of a methyl group (M-15) and the benzylic cleavage to form ions corresponding to the aromatic and amine portions of the molecule.

Metabolite Identification: In research involving in vitro or in vivo studies, identifying metabolites is crucial for understanding the compound's biotransformation. LC-MS/MS (tandem mass spectrometry) is the primary tool for this purpose. semanticscholar.org The parent compound is isolated in the first mass spectrometer, fragmented, and the resulting fragment ions are analyzed in the second mass spectrometer. Common metabolic pathways for aromatic amines include:

N-Acetylation: Addition of an acetyl group to the primary amine.

Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring.

N-Oxidation: Oxidation of the amine to a hydroxylamine (B1172632) or nitroso derivative. nih.gov

O-Dealkylation (less common for fluorinated ethers): Cleavage of the difluoromethoxy group.

Researchers search for predicted mass shifts corresponding to these biotransformations (e.g., a +42 Da shift for acetylation, a +16 Da shift for hydroxylation). The fragmentation pattern of a suspected metabolite is then compared to that of the parent compound to pinpoint the site of modification. nsms.nonih.gov

Table 3: Predicted Mass Spectrometry Data

Ion Type Predicted m/z Technique Significance
[M+H]⁺ 188.0881 LC-MS (ESI+) Molecular weight confirmation (protonated molecule).
[M-CH₃]⁺ 173.0646 GC-MS (EI) Fragment from loss of the terminal methyl group.
[C₈H₈F₂O]⁺ 158.0543 GC-MS (EI) Fragment from benzylic cleavage.
[M+16+H]⁺ 204.0830 LC-MS/MS Putative hydroxylated metabolite.
[M+42+H]⁺ 230.1000 LC-MS/MS Putative N-acetylated metabolite.

Chiral Analysis Methods for Enantiomeric Purity Determination

"this compound" possesses a chiral center at the carbon atom bearing the amine group, meaning it exists as a pair of enantiomers ((R) and (S) forms). Since enantiomers often have different biological activities, determining the enantiomeric purity (or enantiomeric excess, ee) is critical in many research applications.

Direct Chiral Chromatography (HPLC): The most common and direct method involves the use of a chiral stationary phase (CSP). These phases are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation.

CSP Types: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) are widely effective for separating a broad range of chiral compounds, including primary amines.

Methodology: The separation is typically performed in normal-phase (using hexane/alcohol mixtures) or reversed-phase mode. The enantiomeric excess is calculated from the relative peak areas of the two enantiomer peaks in the chromatogram. researchgate.netnih.gov

Indirect Chiral Analysis: This approach involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or GC).

Common CDAs: Agents like Mosher's acid chloride or (R)-(-)-1-(1-Naphthyl)ethyl isocyanate react with the amine to form diastereomeric amides or ureas, respectively.

Analysis: The resulting diastereomers can then be separated and quantified on a standard reversed-phase HPLC column. Alternatively, the diastereomeric mixture can be analyzed by high-field NMR, where the differing chemical environments of the diastereomers can lead to separate, quantifiable signals for specific protons. nih.gov

Table 4: Methods for Chiral Purity Analysis

Method Principle Typical Reagents/Columns Detection Outcome
Direct HPLC Differential interaction with a Chiral Stationary Phase (CSP). Polysaccharide-based chiral column (e.g., Chiralcel OD-H). UV Baseline separation of (R) and (S) enantiomers for quantification.
Indirect HPLC Formation of diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on a standard column. Mosher's acid chloride; Standard C18 column. UV Separation of two diastereomer peaks for quantification.
Indirect NMR Formation of diastereomers with a CDA, causing distinct NMR signals. Chiral solvating agent or CDA; High-field NMR spectrometer. NMR Integration Integration of distinct proton signals for each diastereomer.

Potential Research Applications Beyond Direct Therapeutic Use

Use as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a metabolic pathway, by interacting with a specific target. The structure of 1-[3-(Difluoromethoxy)phenyl]ethanamine (B2833096) makes it an excellent candidate for development into a chemical probe due to the properties of its difluoromethoxy (-OCF₂H) group.

This dual nature allows a probe based on this compound to explore binding pockets in proteins where both hydrophobic (water-repelling) and hydrogen-bonding interactions are critical for recognition. By systematically replacing a hydroxyl or thiol group in a known ligand with a difluoromethoxy group, researchers can probe the microenvironment of a receptor's active site. A change in binding affinity or activity following this substitution can provide valuable information about the importance of hydrogen bonding versus lipophilicity in the drug-receptor interaction. mdpi.com

Table 1: Comparison of Physicochemical Properties of Bioisosteric Groups

Functional Group Typical Property Hydrogen Bonding Lipophilicity (Contribution)
Hydroxyl (-OH) Polar Strong Donor & Acceptor Decreases
Thiol (-SH) Less Polar Weak Donor Neutral/Slight Increase
Difluoromethoxy (-OCF₂H) Lipophilic Weak Donor Increases
Methoxy (B1213986) (-OCH₃) Lipophilic Acceptor Only Increases

This interactive table summarizes the distinct properties of the difluoromethoxy group compared to other common functional groups, highlighting its unique role in designing chemical probes.

Development of Fluorescent or Isotopic Labels

The phenethylamine (B48288) scaffold of this compound is a common feature in molecules that target the central nervous system. This makes it an attractive starting point for the development of imaging agents, such as fluorescent labels or radiolabeled tracers for Positron Emission Tomography (PET).

Isotopic Labels for PET Imaging: PET is a powerful non-invasive imaging technique that allows for the in vivo tracking of biological processes. researchgate.net This requires labeling a molecule with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). researchgate.netmdanderson.org Given that the parent compound already contains fluorine, the synthesis of an ¹⁸F-labeled version is a logical strategy. The development of radiotracers containing the ¹⁸F-difluoromethyl group ([¹⁸F]CF₂H) is an area of growing interest, though it presents synthetic challenges. researchgate.net A radiolabeled version of this compound could be used to study the distribution and density of its biological targets in the brain or other organs. psu.eduresearchgate.net The relatively short half-life of ¹⁸F (approximately 110 minutes) is ideal for many clinical imaging studies. mdanderson.org

Fluorescent Labels: Similarly, the molecule can be chemically modified to attach a fluorescent dye. Such fluorescent probes are indispensable tools in cell biology for visualizing receptors in real-time on living cells. nih.gov By attaching a fluorophore to the ethanamine side chain or the phenyl ring (away from the key binding elements), a probe could be created to study receptor localization, trafficking, and dynamics using techniques like fluorescence microscopy or time-resolved fluorescence resonance energy transfer (TR-FRET). nih.gov The choice of fluorophore would depend on the specific experimental requirements, such as desired wavelength and brightness.

Role as a Key Intermediate in Complex Molecule Synthesis

In organic synthesis, a "key intermediate" is a crucial building block from which a variety of more complex molecules can be constructed. This compound serves this role effectively because it provides a pre-assembled, functionalized core. The molecule contains several key features:

A chiral center at the carbon atom bearing the amine group, allowing for the synthesis of stereospecific final products.

A primary amine (-NH₂), which is a versatile functional group that can readily participate in a wide range of chemical reactions to form amides, sulfonamides, and other structures.

The difluoromethoxyphenyl moiety, which introduces the desirable physicochemical properties of fluorine into the target molecule.

This combination makes the compound a valuable starting material in drug discovery programs. For example, medicinal chemists could use it to synthesize a library of related compounds by reacting the amine group with various carboxylic acids, sulfonyl chlorides, or other electrophiles. This approach allows for the rapid exploration of the structure-activity relationship (SAR) around a particular biological target, helping to identify more potent and selective drug candidates. The presence of the difluoromethoxy group from the start simplifies the synthesis of complex fluorinated molecules, which might otherwise require challenging, late-stage fluorination reactions. chemie-brunschwig.ch

Contribution to Fundamental Understanding of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine is a cornerstone of modern drug design, used to fine-tune the properties of drug candidates. nih.govmdpi.com The study of molecules like this compound, which contain less common fluorinated groups like -OCF₂H, contributes significantly to our fundamental understanding of fluorine's effects.

Key areas of understanding advanced by studying such compounds include:

Lipophilicity and Permeability: The -OCF₂H group increases lipophilicity, which can enhance a drug's ability to cross cell membranes. researchgate.net However, its impact is generally less dramatic than the highly lipophilic -OCF₃ group, offering a more nuanced way to optimize a molecule's absorption and distribution. researchgate.net

Metabolic Stability: The presence of C-F bonds makes the difluoromethoxy group more resistant to oxidative metabolism by enzymes like cytochrome P450, compared to a simple methoxy group. mdpi.com This can increase the half-life of a drug in the body.

Conformational Effects: The size and electronic nature of the -OCF₂H group can influence the preferred three-dimensional shape (conformation) of a molecule. researchgate.net This, in turn, affects how well the molecule fits into its biological target, influencing binding affinity and selectivity. mdpi.com

pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, such as the amine in this compound. This affects the ionization state of the molecule at physiological pH, which is critical for its solubility, permeability, and target interaction.

By systematically comparing the biological and physicochemical properties of this compound with its methoxy and trifluoromethoxy analogs, medicinal chemists can develop more predictive models for rational drug design. acs.org

Table 2: Mentioned Compounds

Compound Name
This compound

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The demand for enantiomerically pure chiral amines in the pharmaceutical and fine chemical industries necessitates the development of efficient and environmentally benign synthetic methods. nih.gov Future research into the synthesis of 1-[3-(difluoromethoxy)phenyl]ethanamine (B2833096) will likely pivot towards greener and more sustainable approaches, moving away from traditional methods that may be resource-intensive.

Key areas for exploration include:

Asymmetric Catalysis : Transition metal-catalyzed asymmetric hydrogenation of the corresponding imines or reductive amination of ketones are powerful strategies for producing chiral amines with high enantioselectivity and atom economy. nih.govacs.org Further development of novel chiral ligands and catalysts could lead to even more efficient and scalable processes. nih.gov

Biocatalysis : The use of enzymes, such as transaminases, imine reductases (IREDs), and reductive aminases (RedAms), offers a highly selective and sustainable alternative to chemical catalysis. bohrium.comresearchgate.netnih.gov These enzymatic reactions are conducted under mild, aqueous conditions, reducing waste and energy consumption. nih.gov Future work could involve engineering more robust and substrate-specific enzymes for the synthesis of this specific compound. nih.govrsc.orgdovepress.com

Flow Chemistry : Implementing continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch processing.

Photoredox Catalysis : Recent advances in visible-light photoredox catalysis have opened new avenues for forming challenging bonds under mild conditions, which could be applied to novel syntheses of fluorinated compounds like this compound. nih.govresearchgate.net

ApproachPotential AdvantagesFuture Research Focus
Asymmetric Hydrogenation High atom economy, excellent enantioselectivity. nih.govacs.orgDevelopment of novel, highly active, and modular chiral ligands. nih.gov
Biocatalysis (e.g., Transaminases) Superior stereoselectivity, mild reaction conditions, environmentally friendly. bohrium.comresearchgate.netProtein engineering to enhance enzyme stability and substrate scope. nih.gov
Flow Chemistry Improved safety, scalability, and process control.Optimization of reactor design and reaction conditions for continuous production.
Photoredox Catalysis Mild reaction conditions, access to unique reaction pathways. nih.govExploring novel photocatalytic cycles for C-N bond formation and fluorination. researchgate.net

Design of Next-Generation Analogues with Tuned Selectivity and Potency

The structure of this compound serves as a template for designing next-generation analogues with tailored biological activities. The difluoromethoxy group is a particularly interesting feature, as fluorination is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. nih.govrsc.org

Future design strategies will likely involve systematic structure-activity relationship (SAR) studies. biomolther.orgbiomolther.orgkoreascience.kr These studies could explore modifications at several key positions on the molecule:

The Phenyl Ring : Investigating the effect of moving the difluoromethoxy group to other positions (e.g., ortho- or para-) or introducing additional substituents on the ring could significantly impact biological activity. nih.govresearchgate.net

The Fluoro-Alkyl Group : Replacing the difluoromethoxy group with other fluorinated motifs (e.g., trifluoromethoxy, trifluoromethyl) or non-fluorinated bioisosteres could fine-tune the electronic and steric properties of the molecule.

The Ethylamine (B1201723) Side Chain : Altering the length of the alkyl chain, introducing branching, or incorporating the amine into a cyclic structure could modulate the compound's interaction with its biological targets and affect its pharmacokinetic profile.

Computational modeling and docking simulations will be crucial in rationally guiding the design of these new analogues, allowing for the prediction of their binding modes and affinities before undertaking synthetic efforts. biomolther.orgkoreascience.kr

Mechanistic Elucidation of Underexplored Biological Interactions

A thorough understanding of how this compound interacts with biological systems at a molecular level is critical for its future development. While its phenethylamine (B48288) core suggests potential interactions with targets like monoamine transporters or receptors, detailed mechanistic studies are required to confirm these and uncover new activities. biomolther.orgbiomolther.orgkoreascience.krnih.gov

Future research should employ a range of modern biochemical and biophysical techniques:

Target Identification and Validation : Unbiased screening approaches, such as chemical proteomics and thermal shift assays, can be used to identify the direct protein targets of the compound within a complex biological sample.

Structural Biology : Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the compound bound to its target protein, revealing the specific atomic interactions that govern binding and selectivity.

Application in High-Throughput Screening Libraries for New Target Discovery

The inclusion of this compound and a library of its rationally designed analogues in high-throughput screening (HTS) campaigns represents a powerful strategy for discovering novel biological functions and therapeutic starting points. Fluorinated compounds are increasingly valued in screening libraries due to their unique properties that can lead to improved hit quality. mdpi.com

The use of fluorine, specifically the ¹⁹F nucleus, opens up advanced screening methodologies. mdpi.com ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy-based screening is a particularly powerful technique. adelphi.eduacs.org

¹⁹F NMR Screening : This method leverages the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples. adelphi.edumdpi.com It allows for the rapid screening of compound mixtures to identify binding to a target protein. adelphi.eduacs.org

Competition-Based Assays : Fluorinated molecules can be used as "spy" molecules in competition binding experiments. adelphi.eduacs.org A known fluorinated binder is monitored by ¹⁹F NMR, and its displacement by other non-fluorinated compounds in a screening library indicates a binding event. researchgate.net

By incorporating this compound and its derivatives into diverse chemical libraries, researchers can screen them against a vast array of proteins and disease models, potentially uncovering unexpected activities and paving the way for new research avenues.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-[3-(Difluoromethoxy)phenyl]ethanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Reductive Amination : Start with 1-(3-(difluoromethoxy)phenyl)ethanone (CAS 101975-23-9, ) and employ sodium borohydride or cyanoborohydride in the presence of ammonium acetate. Monitor pH (6–7) to favor imine formation .
  • Microwave-Assisted Synthesis : Adapt protocols from reductive amination of similar phenylpropanal derivatives (e.g., 3-(3-trifluoromethylphenyl)propanal, Table 6 in ). Use microwave irradiation (50–100 W, 80–120°C) to reduce reaction time and improve yield .
    • Optimization : Vary solvent (ethanol vs. THF), temperature, and catalyst loadings. Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR, focusing on signals for the difluoromethoxy group (δ ~6.5–7.5 ppm for aromatic protons; 19^{19}F NMR for CF2_2O).
  • LC-MS : Use electrospray ionization (ESI) in positive mode to verify molecular ion peaks (expected m/z ~213 for [M+H]+^+). Compare retention times with standards .
  • Elemental Analysis : Validate purity (>95%) by matching experimental C, H, N, and F percentages with theoretical values .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodology :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts for asymmetric hydrogenation of ketone precursors (e.g., 1-(3-(difluoromethoxy)phenyl)ethanone). Optimize enantiomeric excess (ee) by adjusting catalyst loading and H2_2 pressure .
  • Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation with tartaric acid derivatives. Monitor ee using chiral HPLC with a cellulose-based column .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodology :

  • Ligand-Based Virtual Screening : Build QSAR models using descriptors like molecular weight, logP, and charge (e.g., ZINC compounds in ). Train models on monoamine oxidase (MAO) inhibitors to predict binding affinity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., MAO-B). Prioritize derivatives with high docking scores and favorable ADMET profiles .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media). Validate cytotoxicity via MTT assays with EC50_{50} calculations .
  • Meta-Analysis : Compare datasets across publications, focusing on variables like solvent (DMSO vs. PBS), concentration ranges, and assay endpoints. Use statistical tools (e.g., ANOVA) to identify outliers .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Store hazardous waste in labeled containers for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.